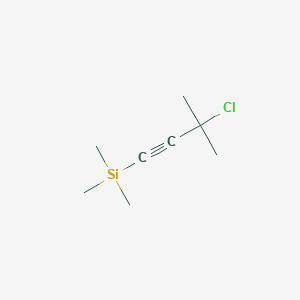

Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

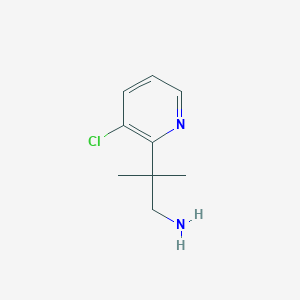

“Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl-” is a chemical compound with the CAS number 18387-63-8 . It is also known by other names such as “(3-chloro-3-methylbut-1-ynyl)trimethylsilane” and "(3-Chloro-3-methyl-1-butyn-1-yl)trimethylsilane" .

Molecular Structure Analysis

The molecular formula of “Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl-” is C8H15ClSi . The molecular weight is 174.74300 .Wissenschaftliche Forschungsanwendungen

Conversion and Synthesis

- Silane derivatives are utilized in the conversion of esters to allylsilanes, such as the transformation of trimethyl(2-methylene-4-phenyl-3-butenyl)silane from esters, highlighting their role in organic synthesis processes (Bunnelle & Narayanan, 2003).

- The reaction of (dichloromethyl)oligosilanes with organolithium reagents leads to the synthesis of novel kinetically stabilized silenes, showing the versatility of silane derivatives in producing unique chemical structures (Schmohl, Reinke & Oehme, 2001).

Protective Group Applications

- The 2,4,6-trimethoxyphenyl unit in triorganyl(2,4,6-trimethoxyphenyl)silanes serves as an effective protective group for silicon in various synthetic processes, demonstrating the functional utility of silane derivatives in organometallic chemistry (Popp et al., 2007).

Applications in Material Science

- Trimethylsilane compounds have been used in the synthesis of electrolyte solvents for Li-ion batteries, showcasing their potential in advancing energy storage technologies (Amine et al., 2006).

- The use of p-toluenesulfonic acid for grafting alkoxysilanes onto silanol-containing surfaces prepares tunable hydrophilic, hydrophobic, and super-hydrophobic silica, illustrating the role of silane derivatives in modifying surface properties (García et al., 2007).

Chemical Structure and Behavior Analysis

- Studies on the microwave spectrum, structure, dipole moment, and internal rotation of trimethyl silane provide insights into its molecular characteristics and behavior, contributing to our understanding of silane derivatives at a fundamental level (Pierce & Petersen, 1960).

Wirkmechanismus

The pharmacokinetics of organosilicon compounds can also vary widely. Some organosilicon compounds are quite stable and resistant to metabolism, while others can be metabolized by various enzymes. The bioavailability of these compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .

The action of organosilicon compounds can be influenced by various environmental factors. For example, the presence of other chemicals, temperature, and pH can all affect the reactivity and stability of these compounds .

Eigenschaften

IUPAC Name |

(3-chloro-3-methylbut-1-ynyl)-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClSi/c1-8(2,9)6-7-10(3,4)5/h1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSUODWANZMVMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C[Si](C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)

![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide](/img/structure/B2538989.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538992.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2538999.png)

![1'-(2-Bromobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2539002.png)